molecular formula C24H25N5O B2909300 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 879584-20-0

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2909300
CAS No.: 879584-20-0
M. Wt: 399.498
InChI Key: OKUWTWMAXWVRSW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its versatility in medicinal chemistry. Structurally, it features:

  • 3-position: 2-Methoxyphenyl group, providing hydrophobic and electron-donating properties.
  • 5-position: Methyl substituent, enhancing lipophilicity and steric bulk.

Synthetic routes typically involve cyclization of 5-aminopyrazoles with electrophiles or Suzuki coupling for aryl group introduction . The compound’s design leverages structure-activity relationship (SAR) principles, where substituents modulate target affinity and pharmacokinetics.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-18-16-23(28-14-12-27(13-15-28)19-8-4-3-5-9-19)29-24(26-18)21(17-25-29)20-10-6-7-11-22(20)30-2/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUWTWMAXWVRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde to introduce the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position significantly influences target binding and selectivity. Key comparisons include:

Compound 3-Substituent Key Activity/Property Reference
Target Compound 2-Methoxyphenyl Potential anti-inflammatory/arthritic activity
Compound 6m 3,4,5-Trimethoxyphenyl Enhanced cytotoxic effects (cancer)
Compound 6p 4-Fluorophenyl Improved kinase inhibition
Elbakry et al. Derivative 5a 4-Fluorophenyldiazenyl CDK2 inhibition (anticancer)
  • Trimethoxyphenyl (6m) : Bulkier and more polar, enhancing cytotoxicity but possibly reducing oral bioavailability .
  • 4-Fluorophenyl (6p): Electron-withdrawing fluorine improves kinase binding, as seen in nanomolar Pim-1 inhibition .

Substituent Variations at Position 5

The 5-position modulates electronic and steric properties:

Compound 5-Substituent Key Activity/Property Reference
Target Compound Methyl Increased lipophilicity
Compound 7-24 Series Amino Improved PDE4 inhibition (200-fold)
Compound 11b Amino Pim-1/FLT-3 kinase inhibition
  • Methyl (Target Compound): Simplifies synthesis and enhances metabolic stability but may reduce kinase affinity compared to amino groups .
  • Amino (7-24 Series): Facilitates hydrogen bonding, critical for PDE4 inhibition .

Substituent Variations at Position 7

The 7-position impacts solubility and receptor selectivity:

Compound 7-Substituent Key Activity/Property Reference
Target Compound 4-Phenylpiperazinyl Potential CNS/dopaminergic activity
Compound in 1-Piperidinyl Unspecified biological activity
Compound in Morpholin-4-yl Improved solubility
Compound 11b 4-(Pyridin-2-yl)piperazinyl Kinase selectivity and hERG safety
  • 4-Phenylpiperazinyl (Target Compound) : The phenyl group may enhance blood-brain barrier penetration but increase molecular weight (~416.49 g/mol) compared to morpholinyl analogs (MW 338.4) .
  • Morpholinyl () : Smaller and more polar, improving aqueous solubility but reducing CNS targeting .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 6m Compound 11b
Molecular Weight ~416.49 g/mol ~450 g/mol ~416.49 g/mol
LogP (Predicted) ~4.5 (highly lipophilic) ~5.2 ~3.8
Solubility Low (arylpiperazine) Very low Moderate
Oral Bioavailability Moderate (methyl group) Poor High

Key Notes:

  • The target compound’s 4-phenylpiperazine may reduce solubility but enhance CNS penetration.
  • Methyl at position 5 improves metabolic stability over amino groups, which can undergo oxidation .

Biological Activity

The compound 3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents that may influence its biological activity. The presence of the 2-methoxyphenyl and 4-phenylpiperazine moieties suggests potential interactions with various biological targets, particularly in neurological and oncological contexts.

Structural Formula

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}

Key Features

  • Pyrazolo[1,5-a]pyrimidine core : Known for diverse biological activities.
  • Piperazine ring : Often associated with psychoactive properties and modulation of neurotransmitter systems.
  • Methoxyphenyl group : May enhance lipophilicity and bioavailability.

Antitumor Activity

Recent studies have evaluated the antitumor activity of pyrazolo[1,5-a]pyrimidines, including derivatives like the compound . These studies often utilize various cancer cell lines to assess cytotoxic effects.

Case Study: In Vitro Evaluation

A study assessed the compound's activity against several cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells, with IC50 values indicating effective inhibition at low concentrations.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Inhibition (%)
A54915.672
NCI-H197512.380
NCI-H460>50<20

The mechanism by which this compound exerts its biological effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been noted to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .

Neuropharmacological Effects

The piperazine component suggests potential psychoactive properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like activities in preclinical models. The interaction of the piperazine moiety with serotonin receptors may play a crucial role in these effects.

Synthesis and Characterization

The synthesis of this compound has been documented through various methodologies, often yielding high purity and yield rates. Characterization techniques such as X-ray crystallography have provided insights into its three-dimensional structure, confirming the expected conformational attributes that facilitate its biological activity .

Comparative Studies

Comparative studies with other derivatives have highlighted the potency of this compound relative to others within the same class. For instance, while some analogs exhibited lower activity against the same cell lines, this compound demonstrated superior efficacy, particularly against EGFR-mutant cell lines, indicating a potential niche in targeted cancer therapy.

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